molecular formula C18H16N4O4S B5985280 N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea

Cat. No.: B5985280
M. Wt: 384.4 g/mol
InChI Key: MVUKHDBIUFLHLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several structural components including a benzodioxol group, a thiadiazol group, and an ethoxyphenyl group. These groups are common in many organic compounds and can contribute to various chemical properties and biological activities .


Chemical Reactions Analysis

The chemical reactivity of a compound depends on its functional groups. For instance, the benzodioxol group might undergo reactions related to its ether groups, and the thiadiazol group might participate in reactions involving its nitrogen and sulfur atoms.

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

Future research could focus on synthesizing the compound and studying its properties and potential applications. This could include testing its biological activity, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

1-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S/c1-2-24-13-6-4-12(5-7-13)19-17(23)20-18-22-21-16(27-18)11-3-8-14-15(9-11)26-10-25-14/h3-9H,2,10H2,1H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUKHDBIUFLHLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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